molecular formula C19H20N4O3 B2610666 4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860785-33-7

4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2610666
CAS No.: 860785-33-7
M. Wt: 352.394
InChI Key: GFMZIZBYQDHHIJ-UHFFFAOYSA-N
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Description

4-(4-isopropylphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antimicrobial Activities

  • Synthesis of Derivatives : Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines. Compounds including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one were synthesized for antimicrobial screenings, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
  • Antimicrobial Studies : New series of triazolo-thiadiazoles demonstrated interesting antibacterial and antifungal activity. These compounds were synthesized via a four-step procedure, adopting eco-friendly reaction conditions at certain steps (Joshi et al., 2021).

Physicochemical Properties and Analytical Studies

  • Acidity and NMR Calculations : Some novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and characterized. Their acidic properties were investigated through potentiometric titration in non-aqueous solvents. The Gauge-Including Atomic Orbital (GIAO) NMR calculations were performed to determine isotropic 1H and 13C nuclear magnetic shielding constants (Yüksek et al., 2008).
  • Lipophilicity and Kinetic Parameters : The lipophilicity of some newly synthesized 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was investigated using HPLC. Kinetic parameters for each stage of thermal degradation were obtained using the Coats–Redfern and Horowitz–Metzger methods (Yüksek et al., 2015).

Structural and Molecular Studies

  • Crystallographic Analysis : The structure of a 4-amino-3-methyl-1,2,4-triazole-5-thione derivative was analyzed, revealing a planar triazole ring and an intermolecular N-H…O hydrogen bond (Liu et al., 1999).
  • Molecular Dynamics Simulations : A study explored the experimental and theoretical aspects of the reaction leading to the formation of nitrones, valuable compounds in various synthetic strategies. The study employed static DFT and ab initio molecular dynamics simulations to corroborate experimental findings (Safin et al., 2017).

Properties

IUPAC Name

5-methyl-2-[(4-nitrophenyl)methyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(2)16-6-10-17(11-7-16)22-14(3)20-21(19(22)24)12-15-4-8-18(9-5-15)23(25)26/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMZIZBYQDHHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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